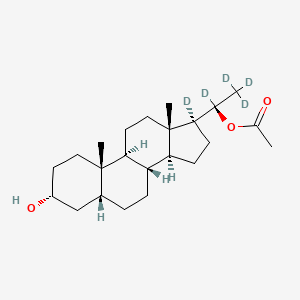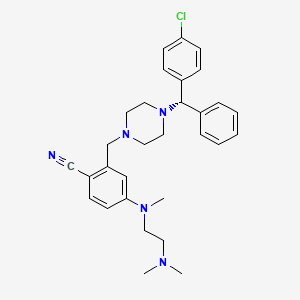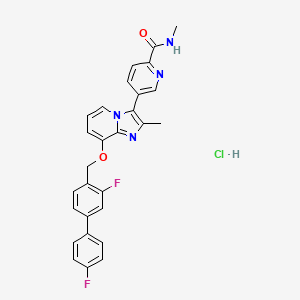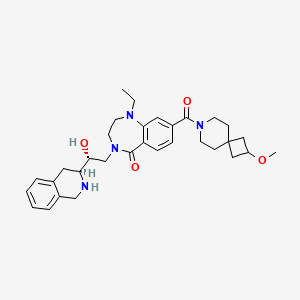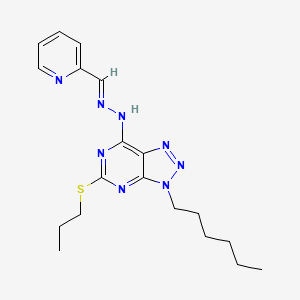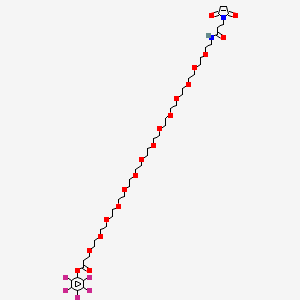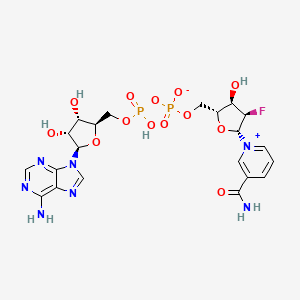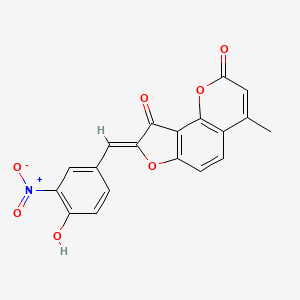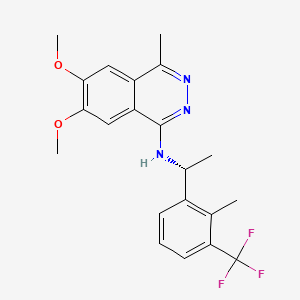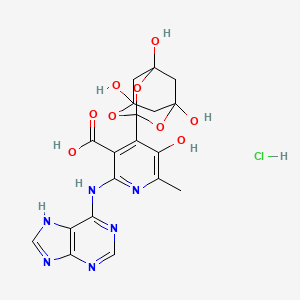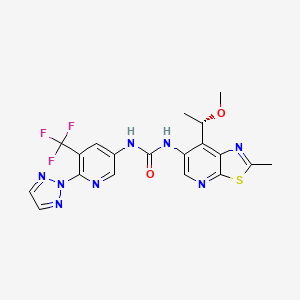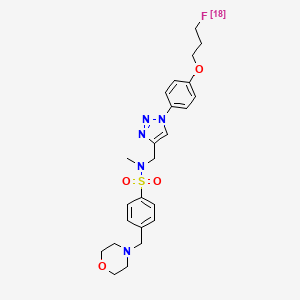
CXCR4 probe 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CXCR4 probe 1 is a compound designed to target the C-X-C chemokine receptor type 4 (CXCR4), a seven-transmembrane helix G-protein-coupled receptor encoded by the CXCR4 gene. This receptor is involved in various physiological processes, including immune response, hematopoiesis, and embryonic development. CXCR4 is also implicated in the progression of several diseases, such as HIV infection, inflammatory diseases, and metastatic cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 probe 1 typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
化学反应分析
Types of Reactions
CXCR4 probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated derivatives in the presence of a nucleophile such as sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
CXCR4 probe 1 has a wide range of scientific research applications:
Chemistry: Used as a tool for studying the binding interactions and conformational changes of CXCR4.
Biology: Employed in the investigation of CXCR4’s role in cell signaling, migration, and immune response.
Medicine: Utilized in the development of diagnostic and therapeutic agents for diseases such as HIV, cancer, and inflammatory conditions.
Industry: Applied in the production of radiopharmaceuticals for imaging and therapy.
作用机制
CXCR4 probe 1 exerts its effects by binding to the CXCR4 receptor, which activates inhibitory Gαi protein signaling pathways. This interaction leads to the activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. The binding of the probe also promotes receptor internalization and degradation, modulating the receptor’s availability and activity .
相似化合物的比较
Similar Compounds
Pentixafor: A high-affinity PET imaging probe targeting CXCR4.
RAD1-24: A cross-bridged analog of cyclams used for radiochemical applications.
[18F]RPS-544: A fluorine-18 labeled compound for CXCR4 imaging.
Uniqueness
CXCR4 probe 1 is unique due to its high specificity and affinity for the CXCR4 receptor, making it an excellent tool for both diagnostic and therapeutic applications. Its ability to undergo various chemical modifications also allows for the development of a wide range of derivatives tailored for specific research needs .
属性
分子式 |
C24H30FN5O4S |
|---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
N-[[1-[4-(3-(18F)fluoranylpropoxy)phenyl]triazol-4-yl]methyl]-N-methyl-4-(morpholin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C24H30FN5O4S/c1-28(35(31,32)24-9-3-20(4-10-24)17-29-12-15-33-16-13-29)18-21-19-30(27-26-21)22-5-7-23(8-6-22)34-14-2-11-25/h3-10,19H,2,11-18H2,1H3/i25-1 |
InChI 键 |
OQBSVUATTYJWKE-FNNGWQQSSA-N |
手性 SMILES |
CN(CC1=CN(N=N1)C2=CC=C(C=C2)OCCC[18F])S(=O)(=O)C3=CC=C(C=C3)CN4CCOCC4 |
规范 SMILES |
CN(CC1=CN(N=N1)C2=CC=C(C=C2)OCCCF)S(=O)(=O)C3=CC=C(C=C3)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


